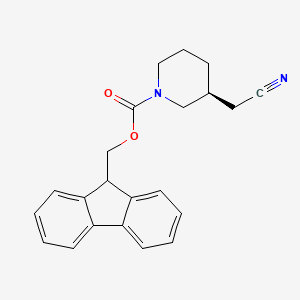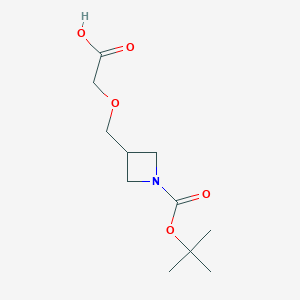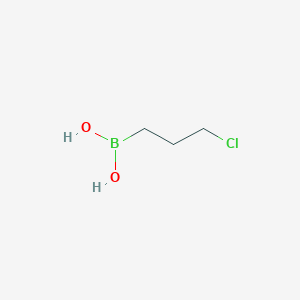
(3-Chloropropyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropropyl)boronic acid is an organoboron compound that features a boronic acid group attached to a three-carbon chain with a chlorine atom at the terminal position
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Chloropropyl)boronic acid involves the hydroboration of allyl chloride followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: Allyl chloride is reacted with diborane (B2H6) or a borane complex (BH3·THF) to form the corresponding borane intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(3-Chloropropyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds by reacting this compound with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or carboxylic acid.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are typical reagents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) are used.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Substitution: Formation of substituted propylboronic acid derivatives.
科学的研究の応用
(3-Chloropropyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (3-Chloropropyl)boronic acid in various reactions involves the formation of boronate esters or complexes with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Used in similar cross-coupling reactions but lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(3-Formylphenyl)boronic Acid: Contains a formyl group instead of a chlorine atom, leading to different reactivity and applications.
(4-Chlorophenyl)boronic Acid: Similar structure but with the chlorine atom on the aromatic ring, affecting its reactivity and applications.
Uniqueness
(3-Chloropropyl)boronic acid’s unique structure, featuring both a boronic acid group and a chlorine atom on a three-carbon chain, provides distinct reactivity patterns. This makes it particularly valuable in synthetic chemistry for creating complex molecules and in medicinal chemistry for developing boron-containing drugs .
特性
分子式 |
C3H8BClO2 |
|---|---|
分子量 |
122.36 g/mol |
IUPAC名 |
3-chloropropylboronic acid |
InChI |
InChI=1S/C3H8BClO2/c5-3-1-2-4(6)7/h6-7H,1-3H2 |
InChIキー |
GQDYKFQIPPIFMJ-UHFFFAOYSA-N |
正規SMILES |
B(CCCCl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


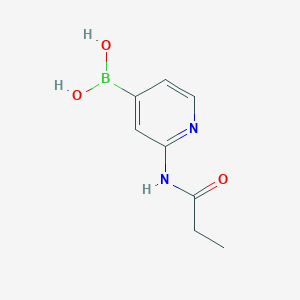
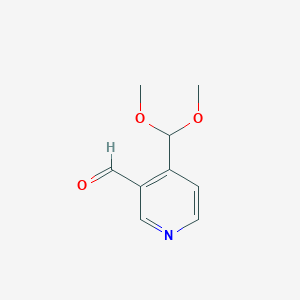
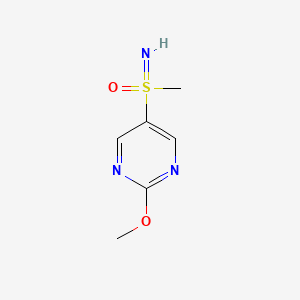


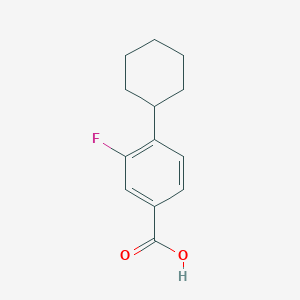
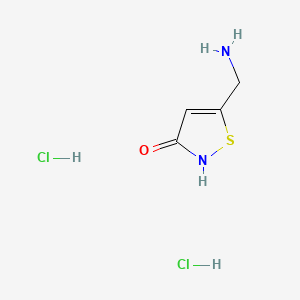
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
amine hydrochloride](/img/structure/B15298059.png)
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
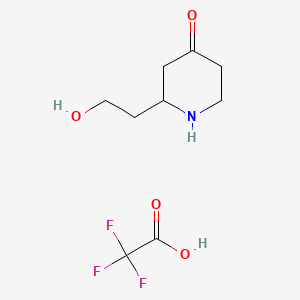
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
